molecular formula C9H11F3N2O2 B2551012 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1795503-08-0

4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2551012
CAS No.: 1795503-08-0
M. Wt: 236.194
InChI Key: IKSOTMWHPNTJRU-UHFFFAOYSA-N
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Description

4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process often requires specific catalysts and reaction conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and related heterocycles, such as:

Uniqueness

4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6-5-14(4-2-3-7(15)16)13-8(6)9(10,11)12/h5H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSOTMWHPNTJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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